molecular formula C14H16N2 B1600512 2-(2,6-Diethyl-4-methylphenyl)malononitrile CAS No. 314020-53-6

2-(2,6-Diethyl-4-methylphenyl)malononitrile

Cat. No.: B1600512
CAS No.: 314020-53-6
M. Wt: 212.29 g/mol
InChI Key: CITFOMZNPLOATQ-UHFFFAOYSA-N
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Description

2-(2,6-Diethyl-4-methylphenyl)malononitrile is an organic compound with the molecular formula C14H16N2 It is characterized by the presence of a malononitrile group attached to a phenyl ring substituted with diethyl and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-(2,6-Diethyl-4-methylphenyl)malononitrile typically involves several steps:

    Formation of Grignard Reagent: 2,6-Diethyl-4-methyl halogenated benzene reacts with magnesium to form a Grignard reagent.

    Addition of Ethylene Oxide: The Grignard reagent is then reacted with ethylene oxide to produce 2-(2,6-Diethyl-4-methylphenyl)ethanol.

    Oxidation: The alcohol is oxidized to form 2-(2,6-Diethyl-4-methylphenyl)acetic acid.

    Esterification: The acetic acid derivative is esterified with methanol to yield 2-(2,6-Diethyl-4-methylphenyl)methyl acetate.

    Final Reaction: The ester is then reacted with alkali and dimethyl formate to produce 2-(2,6-Diethyl-4-methylphenyl)dimethyl malonate.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for higher yields and cost-effectiveness. The use of transition metals and ligands is minimized to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Diethyl-4-methylphenyl)malononitrile undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Halogenation or nitration reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted phenyl derivatives, amines, and alcohols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(2,6-Diethyl-4-methylphenyl)malononitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(2,6-Diethyl-4-methylphenyl)malononitrile involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,6-Diethyl-4-methylphenyl)malonamide
  • 2-(2,6-Diethyl-4-methylphenyl)dimethyl malonate
  • 2-(2,6-Diethyl-4-methylphenyl)acetic acid

Uniqueness

2-(2,6-Diethyl-4-methylphenyl)malononitrile is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical properties and reactivity. This makes it valuable for specific synthetic applications and research purposes .

Properties

IUPAC Name

2-(2,6-diethyl-4-methylphenyl)propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2/c1-4-11-6-10(3)7-12(5-2)14(11)13(8-15)9-16/h6-7,13H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CITFOMZNPLOATQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC(=C1C(C#N)C#N)CC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301026444
Record name 2-(2,6-Diethyl-4-methylphenyl)propanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301026444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

314020-53-6
Record name 2-(2,6-Diethyl-4-methylphenyl)propanedinitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=314020-53-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2,6-Diethyl-4-methylphenyl)propanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301026444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Propanedinitrile, 2-(2,6-diethyl-4-methylphenyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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